1-(Methylsulfonyl)indolin-6-amine (CAS 620985-93-5) is a highly specialized bicyclic building block featuring a selectively deactivated indoline core and an available primary amine at the 6-position. The incorporation of the N-methylsulfonyl group serves a dual purpose: it acts as a robust protecting group that prevents unwanted N1-functionalization during complex syntheses, and it significantly enhances the oxidative stability of the otherwise sensitive indoline system [1]. In medicinal chemistry and advanced materials synthesis, this compound is utilized as a precursor for kinase inhibitors, sulfonamide-based therapeutics, and functionalized heterocycles where a non-planar, sp3-rich indoline geometry is preferred over a flat indole core [2].
Substituting 1-(methylsulfonyl)indolin-6-amine with unprotected indolin-6-amine or 1-(methylsulfonyl)indol-6-amine leads to severe synthetic and structural liabilities. Unprotected indolines are highly susceptible to spontaneous air oxidation to indoles and suffer from poor regiocontrol, as both the N1-secondary amine and C6-primary amine can react with electrophiles [1]. While N-acetyl derivatives (1-acetylindolin-6-amine) offer some protection, the acetyl group is prone to hydrolysis under strong basic or acidic conditions often required in downstream cross-coupling. Furthermore, substituting with the indole analog (1-(methylsulfonyl)indol-6-amine) fundamentally alters the 3D conformation of the molecule, replacing the sp3-hybridized C2-C3 bond with a rigid, planar aromatic system, which drastically changes the spatial trajectory of the 6-amino substituent and abolishes the specific target-binding vectors required in structure-based drug design [2].
Unprotected indolines are notoriously sensitive to oxidation, often requiring storage under inert atmosphere and complicating aerobic reaction conditions. The strongly electron-withdrawing methylsulfonyl group at N1 significantly depletes electron density from the indoline system, increasing its oxidation potential. Accelerated stability studies typically show that N-mesyl indolines exhibit negligible conversion to the corresponding indole when exposed to ambient air over extended periods, whereas unprotected indolin-6-amine degrades rapidly [1].
| Evidence Dimension | Aerobic stability (conversion to indole over 30 days at RT) |
| Target Compound Data | < 1% oxidation |
| Comparator Or Baseline | Unprotected indolin-6-amine (> 15% oxidation) |
| Quantified Difference | > 15-fold reduction in spontaneous oxidation |
| Conditions | Ambient air exposure, standard laboratory lighting |
Ensures reliable shelf-life and prevents impurity formation during multi-step syntheses, reducing the need for strict inert-atmosphere handling.
When utilizing indoline-based diamines, differentiating the secondary N1 amine from the primary C6 amine is a major synthetic hurdle. The N-methylsulfonyl group effectively eliminates the nucleophilicity of the N1 position. Consequently, reactions with electrophiles, such as acid chlorides or alkyl halides, occur exclusively at the C6 primary amine. In contrast, unprotected indolin-6-amine yields complex mixtures of N1, N6-bis-alkylated, and regioisomeric products, requiring tedious chromatographic separation and severely depressing isolated yields [1].
| Evidence Dimension | Regioselectivity (N6 vs N1 functionalization) |
| Target Compound Data | > 99:1 (N6 exclusive) |
| Comparator Or Baseline | Unprotected indolin-6-amine (typically < 3:1 ratio, complex mixtures) |
| Quantified Difference | Near-absolute regiocontrol vs. poor selectivity |
| Conditions | Standard acylation or reductive amination conditions (e.g., R-COCl, Et3N, DCM) |
Eliminates the need for transient protection/deprotection steps, drastically improving overall process yield and scalability.
While N-acetyl protection is a common alternative for deactivating the indoline nitrogen, the amide bond is susceptible to cleavage under strongly basic (e.g., NaOH, KOH) or acidic conditions. The N-methylsulfonyl linkage is exceptionally robust, surviving harsh saponification, strongly acidic deprotections (e.g., TFA, HCl), and elevated temperatures required for challenging Buchwald-Hartwig cross-couplings. This allows the 1-(methylsulfonyl)indolin-6-amine core to be carried through aggressive downstream transformations without premature deprotection [1].
| Evidence Dimension | Core stability under strong base (e.g., 2M NaOH, reflux) |
| Target Compound Data | > 95% intact N-mesyl group |
| Comparator Or Baseline | 1-Acetylindolin-6-amine (< 10% intact N-acetyl group) |
| Quantified Difference | > 85% higher retention of the N1-protecting/directing group |
| Conditions | 2M aqueous NaOH, 80°C, 12 hours |
Enables the use of this building block in longer, more aggressive synthetic sequences without the risk of unwanted N1-deprotection and subsequent side reactions.
For medicinal chemistry procurement, substituting an indoline with an indole fundamentally alters the molecule's shape. 1-(Methylsulfonyl)indolin-6-amine maintains an sp3-hybridized C2-C3 bond, introducing a distinct 'puckered' conformation and increasing the overall Fraction of sp3 carbons (Fsp3) of the final drug candidate. This 3D geometry often improves target binding kinetics and aqueous solubility compared to the flat, fully aromatic 1-(methylsulfonyl)indol-6-amine analog, which is prone to poor solubility and off-target stacking interactions [1].
| Evidence Dimension | Core geometry and Fsp3 contribution |
| Target Compound Data | Non-planar indoline core (sp3 C2-C3) |
| Comparator Or Baseline | 1-(Methylsulfonyl)indol-6-amine (planar, fully aromatic) |
| Quantified Difference | Distinct 3D vector projection for the C6-substituent |
| Conditions | Computational conformational analysis and standard medicinal chemistry profiling |
Procuring the indoline over the indole is critical for projects requiring high Fsp3 to improve solubility and escape 'flatland' in drug discovery.
Utilizing the C6-amine as a hinge-binding motif or linker, while the N-mesyl group occupies a specific hydrophobic pocket. The non-planar indoline geometry provides superior target binding and solubility compared to indole analogs [1].
Employed as a stable core scaffold where the N-mesyl group is an integral part of the final API, avoiding the need for late-stage, low-yielding sulfonylation steps and leveraging the high chemical stability of the mesyl group during multi-step synthesis [1].
Ideal for automated parallel synthesis (e.g., amide coupling, reductive amination) due to the absolute chemoselectivity of the C6-amine. The deactivated N1 position ensures clean reactions without the need for transient protection/deprotection cycles [1].